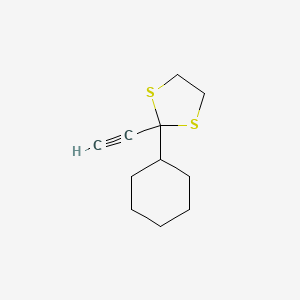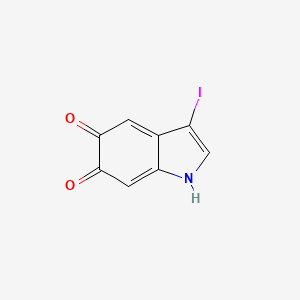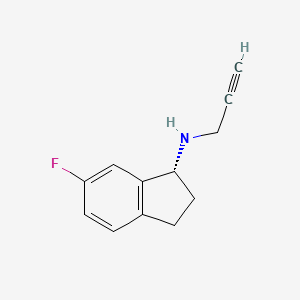
(1R)-6-Fluoro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-6-Fluoro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine is a synthetic organic compound that belongs to the class of fluoro-substituted indenamines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6-Fluoro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic reactions. A common synthetic route might include:
Fluorination: Introduction of the fluorine atom into the indene ring.
Alkylation: Addition of the prop-2-yn-1-yl group to the nitrogen atom.
Hydrogenation: Reduction of the indene ring to form the dihydroindenamine structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming fluoro-substituted indenones.
Reduction: Reduction reactions could further hydrogenate the compound, altering its pharmacological properties.
Substitution: The fluoro group may be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield fluoro-substituted indenones, while reduction could produce fully hydrogenated indenamines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)-6-Fluoro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Medicine
Medicinal applications could include its use as a lead compound in the development of new therapeutic agents, particularly for conditions where fluoro-substituted compounds have shown efficacy.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Wirkmechanismus
The mechanism of action of (1R)-6-Fluoro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro-2,3-dihydro-1H-inden-1-amine: Lacks the prop-2-yn-1-yl group.
N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine: Lacks the fluoro group.
(1R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine: Similar structure but without the prop-2-yn-1-yl group.
Uniqueness
The uniqueness of (1R)-6-Fluoro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine lies in the combination of the fluoro and prop-2-yn-1-yl groups, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
850706-05-7 |
|---|---|
Molekularformel |
C12H12FN |
Molekulargewicht |
189.23 g/mol |
IUPAC-Name |
(1R)-6-fluoro-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H12FN/c1-2-7-14-12-6-4-9-3-5-10(13)8-11(9)12/h1,3,5,8,12,14H,4,6-7H2/t12-/m1/s1 |
InChI-Schlüssel |
SJGUUGICXKISGE-GFCCVEGCSA-N |
Isomerische SMILES |
C#CCN[C@@H]1CCC2=C1C=C(C=C2)F |
Kanonische SMILES |
C#CCNC1CCC2=C1C=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B14178034.png)
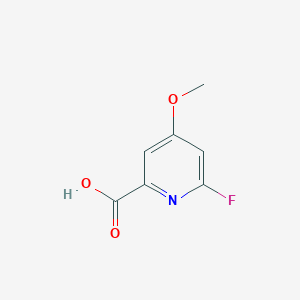
![acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol](/img/structure/B14178043.png)
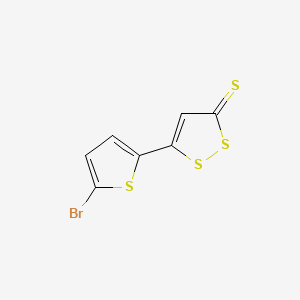
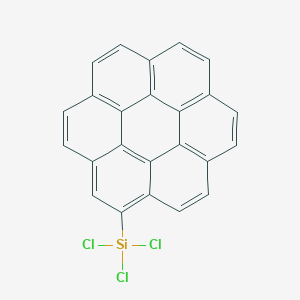
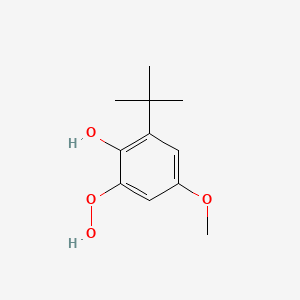
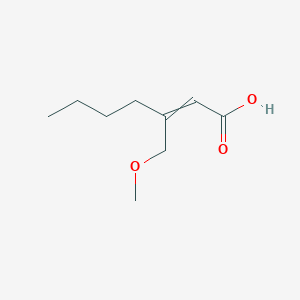


![1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14178084.png)

![(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14178100.png)
